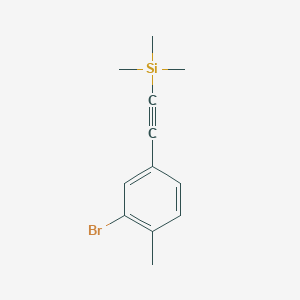

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane

描述

属性

IUPAC Name |

2-(3-bromo-4-methylphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYCLFVHMAIFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane can be synthesized through a palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反应分析

Types of Reactions

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Buchwald-Hartwig coupling, to form carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as triethylamine, used to deprotonate intermediates.

Inert Atmosphere: Nitrogen or argon to prevent oxidation.

Major Products Formed

Substituted Phenyl Compounds: Depending on the nucleophile used in substitution reactions.

Coupled Products: Such as diphenylamines when undergoing Buchwald-Hartwig coupling.

科学研究应用

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

Material Science: Employed in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

作用机制

The mechanism of action for 2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane in chemical reactions involves the activation of the ethynyl group and the bromine atom. The palladium catalyst facilitates the formation of carbon-carbon or carbon-nitrogen bonds by coordinating with the ethynyl group and promoting the substitution or coupling reactions .

相似化合物的比较

2-(4-Bromophenyl)ethynyl-trimethylsilane (CAS 16116-78-2)

- Substituents : Bromine at the para position (4-Br).

- Synthesis : Achieved via coupling of bromoiodobenzene with TMS-acetylene, yielding 99% and 92% in two routes .

- Implications : The absence of steric hindrance at the 4-position likely contributes to high yields. The para -Br substituent may enhance electronic communication in conjugated systems compared to meta -substituted analogs.

2-(3-Bromo-5-fluorophenyl)ethynyl-trimethylsilane (CAS 1228352-02-0)

4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS 1219741-80-6)

- Substituents : Bromine (4-Br), fluorine (5-F), and aniline (2-NH₂).

- Molecular Weight : 286.21 g/mol .

- Implications: The amino group introduces strong electron-donating effects, altering electronic properties significantly. Such derivatives are valuable in pharmaceutical or agrochemical synthesis but require distinct handling compared to non-aminated analogs.

Molecular and Structural Properties

The table below summarizes key differences among the compounds:

*Calculated based on molecular formula (C₁₂H₁₅BrSi). †Estimated from molecular formula (C₁₁H₁₃BrSi).

生物活性

2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane (CAS No. 2255372-98-4) is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a bromo-substituted phenyl group attached to an ethynyl group, which is further connected to a trimethylsilane moiety. The presence of the trimethylsilane group enhances the stability of the compound and facilitates various chemical reactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral properties : Compounds with ethynyl groups have shown activity against viral replication.

- Anticancer effects : Certain derivatives have been tested for their ability to inhibit cancer cell growth.

- Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity.

The biological activity of this compound can be attributed to:

- Interaction with Target Proteins : The ethynyl group can form π-π interactions with aromatic residues in proteins, potentially influencing their function.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could be a mechanism for its anticancer or antiviral effects.

Case Studies

- Antiviral Activity : A study demonstrated that compounds with similar ethynyl and silane structures inhibited the replication of various viruses, suggesting that this compound may possess similar properties .

- Anticancer Activity : In vitro studies indicated that derivatives of this compound could reduce the viability of cancer cell lines by inducing apoptosis through the modulation of signaling pathways .

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Sonogashira Coupling : A common method for forming carbon-carbon bonds between aryl halides and terminal alkynes in the presence of palladium catalysts.

- Functionalization : The trimethylsilane group can be modified to enhance solubility or biological activity.

常见问题

Q. What are the optimal synthetic routes for 2-(3-Bromo-4-methylphenyl)ethynyl-trimethylsilane, and what methodological considerations ensure high yield?

The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between aryl halides and terminal alkynes. A representative method involves:

- Reactants : 3-bromo-4-methyliodobenzene (or dibromobenzene derivatives) and trimethylsilylacetylene (TMS-acetylene).

- Catalysts : Pd(PPh₃)₄ (0.05–0.1 mmol) and CuI (0.05–0.1 mmol) in anhydrous triethylamine .

- Conditions : Heating to 70°C for 12–24 hours under inert atmosphere, followed by silica gel chromatography for purification. Yields exceeding 90% are achievable with optimized stoichiometry .

- Key validation : Confirm regioselectivity via NMR (e.g., aromatic proton splitting patterns) and mass spectrometry.

Q. How can researchers verify the structural integrity of this compound?

- Spectroscopic methods :

- NMR : Peaks for trimethylsilyl (δ 0.2–0.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .

- NMR : Signals for alkyne carbons (δ 80–100 ppm) and quaternary carbons (δ 120–140 ppm) .

- IR : Alkyne C≡C stretch (~2100–2200 cm⁻¹) and Si–C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or regioselectivity during synthesis?

Discrepancies often arise from:

- Halide reactivity : Aryl iodides react faster than bromides; using 3-bromo-4-methyl-iodobenzene may improve coupling efficiency .

- Catalyst deactivation : Trace oxygen or moisture can oxidize Pd(0) catalysts. Rigorous anhydrous conditions and degassed solvents are critical .

- Byproduct analysis : Use LC-MS or TLC to identify desilylated intermediates (e.g., free alkynes) or homocoupling byproducts. Adjust catalyst loading or reaction time accordingly .

Q. What strategies enable functionalization of the trimethylsilyl group for downstream applications?

The TMS group serves as a protective moiety for alkynes. Desilylation methods include:

- Basic conditions : K₂CO₃ in methanol/THF cleaves the Si–C bond, yielding terminal alkynes for further cross-coupling (e.g., with aryl halides or azides) .

- Fluoride-mediated cleavage : TBAF (tetrabutylammonium fluoride) selectively removes TMS under mild conditions, preserving bromo and methyl substituents .

- Application example : Post-desilylation, the alkyne can participate in click chemistry (CuAAC) or Suzuki-Miyaura couplings for bioconjugation or polymer synthesis .

Q. How can computational methods enhance understanding of this compound’s reactivity?

- DFT calculations : Model electronic effects of the bromo and methyl groups on alkyne π-electron density to predict regioselectivity in electrophilic substitutions .

- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers) to optimize ligand design for tailored cross-coupling reactions .

- Thermodynamic stability : Calculate bond dissociation energies (BDEs) for Si–C and C–Br bonds to assess thermal degradation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。